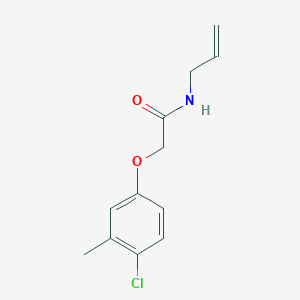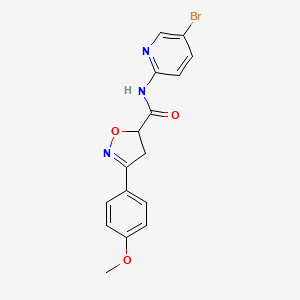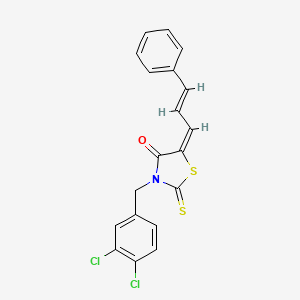![molecular formula C22H15ClN2O4S B4657060 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4657060.png)
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Description
Synthesis Analysis
Synthesis of complex pyrimidinedione derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and substitution processes. These reactions often require precise conditions such as specific catalysts, solvents, and temperatures to achieve the desired compound with high yield and purity. For example, similar compounds have been synthesized through reactions involving chlorination and aminisation, highlighting the intricate synthesis routes employed in generating such molecules (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives is characterized by the presence of a pyrimidine ring, often substituted with various functional groups that significantly impact the compound's chemical behavior and physical properties. X-ray crystallography is a common method used to determine the precise molecular structure, offering insights into the compound's crystal system, space group, and intermolecular interactions. Such structural analyses are crucial for understanding the compound's chemical reactivity and potential applications (M. Al‐Refai et al., 2014).
Chemical Reactions and Properties
Pyrimidinedione derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions can modify the compound's structure, introducing new functional groups or altering existing ones. The chemical properties of these compounds, such as their reactivity towards different reagents, stability under various conditions, and ability to form complexes with metals, are influenced by their molecular structure and substituents (J. N. Low et al., 2004).
Physical Properties Analysis
The physical properties of "5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" and similar compounds, including melting point, solubility, and crystalline structure, are directly related to their molecular architecture. These properties are critical for determining the compound's suitability for specific applications, its handling and storage conditions, and its formulation into final products. Crystallographic studies provide valuable information on the compound's solid-state characteristics, such as crystal packing and hydrogen bonding patterns, which affect its melting point and solubility (J. N. Low et al., 2004).
Chemical Properties Analysis
The chemical properties of pyrimidinedione derivatives, including acidity, basicity, and reactivity towards various chemical agents, are pivotal for their functional applications. These properties are often explored through spectroscopic techniques such as NMR, IR, and mass spectrometry, providing insights into the compound's electronic structure, functional groups, and potential reaction mechanisms. Understanding these chemical properties is essential for the development of new materials, pharmaceuticals, and chemical processes (S. Nigam et al., 1981).
properties
IUPAC Name |
(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S/c1-28-16-7-5-15(6-8-16)25-21(27)18(20(26)24-22(25)30)12-17-9-10-19(29-17)13-3-2-4-14(23)11-13/h2-12H,1H3,(H,24,26,30)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKABSWSIUSPOY-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4656979.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656984.png)
![N-2-biphenylyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4656990.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4656999.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4657002.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4657023.png)
![2-(3-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4657029.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide](/img/structure/B4657040.png)
![5-(5-chloro-2-thienyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4657045.png)


![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4657070.png)

